molecular formula C17H21N3O3S2 B2589360 4-(benzylsulfonyl)-N-(4-methylthiazol-2-yl)piperidine-1-carboxamide CAS No. 2034227-44-4

4-(benzylsulfonyl)-N-(4-methylthiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2589360
CAS No.: 2034227-44-4
M. Wt: 379.49
InChI Key: NMFBUPUSDDCVFM-UHFFFAOYSA-N
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Description

4-(benzylsulfonyl)-N-(4-methylthiazol-2-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)-N-(4-methylthiazol-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the piperidine ring: Starting with a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the benzylsulfonyl group: The benzylsulfonyl group is introduced via sulfonylation reactions using reagents such as benzylsulfonyl chloride.

    Attachment of the thiazole moiety: The thiazole ring is incorporated through a condensation reaction with 4-methylthiazole.

    Formation of the carboxamide group: The final step involves the formation of the carboxamide group through an amide coupling reaction using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfonyl)-N-(4-methylthiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(benzylsulfonyl)-N-(4-methylthiazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity through binding to the active site.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Influence on cellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-(benzylsulfonyl)-N-(4-methylthiazol-2-yl)piperidine-1-carboxamide analogs: Compounds with similar structures but different substituents.

    Other piperidine carboxamides: Compounds with the piperidine carboxamide core but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-benzylsulfonyl-N-(4-methyl-1,3-thiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-13-11-24-16(18-13)19-17(21)20-9-7-15(8-10-20)25(22,23)12-14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFBUPUSDDCVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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